molecular formula C20H27N7O3 B11265590 2-(4-benzylpiperazin-1-yl)-5-nitro-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-4,6-diamine

2-(4-benzylpiperazin-1-yl)-5-nitro-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-4,6-diamine

Cat. No.: B11265590
M. Wt: 413.5 g/mol
InChI Key: GESAMZKFYPTQDZ-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine core substituted with a benzylpiperazine moiety, a nitro group, and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with benzylpiperazine.

    Attachment of the Oxolan-2-ylmethyl Group: This step can be achieved through alkylation reactions using oxolan-2-ylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxolan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cleavage products including the pyrimidine core and oxolan-2-ylmethyl derivatives.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the nitro group can participate in redox reactions, influencing cellular processes. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.

Uniqueness

2-(4-benzylpiperazin-1-yl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-4,6-diamine stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity

Properties

Molecular Formula

C20H27N7O3

Molecular Weight

413.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C20H27N7O3/c21-18-17(27(28)29)19(22-13-16-7-4-12-30-16)24-20(23-18)26-10-8-25(9-11-26)14-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H3,21,22,23,24)

InChI Key

GESAMZKFYPTQDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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